molecular formula C21H21NO4 B4015500 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid

2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid

Cat. No.: B4015500
M. Wt: 351.4 g/mol
InChI Key: MXBLUDAOWUPHQF-UHFFFAOYSA-N
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Description

2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid is a structurally complex compound featuring a cyclohexenyl ring substituted with a 4-methoxyphenyl group, an oxo group at position 3, and an amino linkage to a phenylacetic acid moiety.

Properties

IUPAC Name

2-[4-[[5-(4-methoxyphenyl)-3-oxocyclohexen-1-yl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-26-20-8-4-15(5-9-20)16-11-18(13-19(23)12-16)22-17-6-2-14(3-7-17)10-21(24)25/h2-9,13,16,22H,10-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLUDAOWUPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by the addition of a coumarin anion to form the desired product . The reaction conditions often involve the use of organic solvents such as methanol and dichloromethane, with reagents like sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties
Research indicates that derivatives of 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that modifications to the cyclohexene moiety can enhance the selectivity and potency against COX-2, thereby reducing side effects associated with non-selective NSAIDs .

Analgesic Effects
The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to conventional analgesics. The mechanism involves modulation of pain pathways through interaction with opioid receptors and inhibition of inflammatory mediators .

Potential in Cancer Therapy
Recent investigations have highlighted the potential of this compound in cancer treatment. Its structural analogs have shown promise as inhibitors of tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

Material Science Applications

Polymer Synthesis
In material science, this compound serves as a monomer for synthesizing novel polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives. The incorporation of this compound into polymer matrices enhances their chemical resistance and stability under thermal stress .

Nanocomposite Development
This compound has been utilized in the development of nanocomposites. When combined with nanoparticles, it improves the mechanical strength and electrical conductivity of the resulting materials. Research suggests that these nanocomposites can be applied in electronic devices and sensors due to their enhanced performance characteristics .

Biochemical Probes

Fluorescent Labeling
The complex structure of this compound allows it to act as a fluorescent probe in biochemical assays. Its ability to bind selectively to specific biomolecules makes it valuable for studying cellular processes and interactions at the molecular level .

Targeted Drug Delivery Systems
Moreover, this compound can be engineered into targeted drug delivery systems. By conjugating it with therapeutic agents, researchers aim to enhance the specificity and efficacy of drug delivery to diseased tissues while minimizing systemic side effects .

Mechanism of Action

The mechanism of action of 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as lipoxygenases, by binding to their active sites and preventing substrate access . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid and related compounds:

Compound Structural Differences Biological Activity Physicochemical Properties References
This compound (Target) Cyclohexenyl core with oxo group, 4-methoxyphenyl, and phenylacetic acid substituents Hypothesized: Antimicrobial, antitumor (based on analogs) Moderate lipophilicity (logP ~2.5–3.5); polar surface area ~90 Ų (estimated) Inferred
2-((4-Methoxyphenyl)amino)acetic acid Lacks cyclohexenyl and oxo groups; simpler phenylamino-acetic acid structure Limited activity data; potential intermediate for drug synthesis Higher solubility (logP ~1.2); smaller molecular weight (MW 195.2 g/mol)
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone core with dual methoxyphenyl substituents Antimicrobial, analgesic, antitumor activities demonstrated in vitro Moderate solubility (logP ~2.8); MW 379.4 g/mol
(4-Methoxyphenylselenyl)acetic acid Selenium replaces oxygen in selenyl linkage Antioxidant properties; higher toxicity compared to oxygen analogs Lower solubility (logP ~3.0); redox-active selenium moiety
2-(4-Hydroxy-3-methoxyphenyl)acetic acid (HomoVanillic Acid) Hydroxy and methoxy groups on phenyl ring; lacks cyclohexenyl-amino linkage Antioxidant, anti-inflammatory High solubility (logP ~1.0); MW 182.2 g/mol
Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate Trifluoromethoxy substitution; esterified acetic acid Not reported; likely used as synthetic intermediate High lipophilicity (logP ~3.5); ester group enhances permeability

Key Observations:

Structural Flexibility vs. Rigidity : The target compound’s cyclohexenyl core may confer conformational flexibility, enabling diverse binding modes compared to rigid triazolone or aromatic systems .

Substituent Effects: Methoxyphenyl Group: Enhances lipophilicity across all analogs, critical for cellular uptake . Oxo/Amino Groups: In the target compound, these may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Pharmacological Potential: Triazolone derivatives () show broad bioactivity, suggesting the target compound’s amino-cyclohexenyl group could mimic these effects. Selenium-containing analogs () highlight the trade-off between redox activity and toxicity, absent in the target compound.

Solubility vs. Permeability : The acetic acid moiety improves aqueous solubility, while methoxyphenyl groups balance permeability, a design feature shared with homoVanillic acid .

Biological Activity

The compound 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, synthesis, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a cyclohexene moiety, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • U-87 MG (glioblastoma)
  • A549 (non-small cell lung cancer)
  • PANC-1 (pancreatic cancer)

In particular, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against these cell lines, indicating potent activity .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds similar to this structure have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells.
  • PI3K/AKT/mTOR Pathway : Inhibitory effects on this signaling pathway have also been documented, leading to reduced cell viability and increased apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of This compound can be achieved through various methods, including one-pot reactions that utilize acetic acid as a solvent. The synthesis often involves multi-step processes that yield diverse derivatives with varying biological activities.

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the effects of a series of pyrazole derivatives on human cancer cell lines. The results indicated that specific modifications to the phenyl ring enhanced anticancer efficacy, with some compounds exhibiting IC50 values below 100 nM .
  • Mechanistic Study : Another research focused on the inhibition of the PI3K/AKT/mTOR pathway by specific derivatives. The results showed significant downregulation of key proteins involved in cell survival and proliferation, suggesting a promising avenue for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid
Reactant of Route 2
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2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.